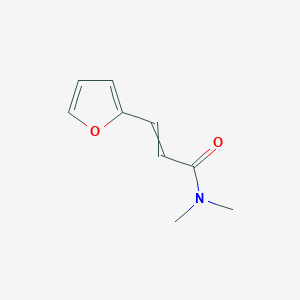![molecular formula C5H9NO6S2 B14333044 Glycine, N-[1-oxo-2-(sulfothio)propyl]- CAS No. 106694-29-5](/img/structure/B14333044.png)
Glycine, N-[1-oxo-2-(sulfothio)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[1-oxo-2-(sulfothio)propyl]- is a chemical compound with the molecular formula C5H9NO6S2. It contains a total of 22 bonds, including 13 non-hydrogen bonds, 4 multiple bonds, 5 rotatable bonds, 4 double bonds, 1 carboxylic acid group, 1 secondary amide group, 2 hydroxyl groups, and 1 sulfuric acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[1-oxo-2-(sulfothio)propyl]- typically involves the reaction of glycine with a suitable sulfonating agent under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of Glycine, N-[1-oxo-2-(sulfothio)propyl]- involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize the reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-[1-oxo-2-(sulfothio)propyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carboxylic acid, amide, and sulfuric acid groups.
Common Reagents and Conditions: Common reagents used in the reactions of Glycine, N-[1-oxo-2-(sulfothio)propyl]- include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of Glycine, N-[1-oxo-2-(sulfothio)propyl]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce thiol-containing compounds.
Scientific Research Applications
Glycine, N-[1-oxo-2-(sulfothio)propyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential role in cellular processes and metabolic pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-[1-oxo-2-(sulfothio)propyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Glycine, N-[1-oxo-2-(sulfothio)propyl]- include other glycine derivatives and sulfonated amino acids. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness: Glycine, N-[1-oxo-2-(sulfothio)propyl]- is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
106694-29-5 |
|---|---|
Molecular Formula |
C5H9NO6S2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-(2-sulfosulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO6S2/c1-3(13-14(10,11)12)5(9)6-2-4(7)8/h3H,2H2,1H3,(H,6,9)(H,7,8)(H,10,11,12) |
InChI Key |
HMAJPWMZGKMWSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)SS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



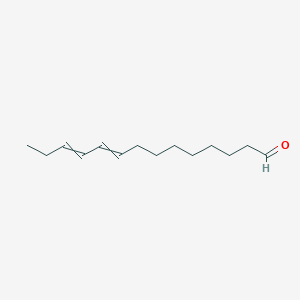
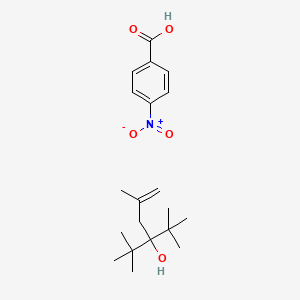
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
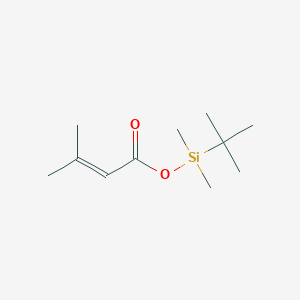
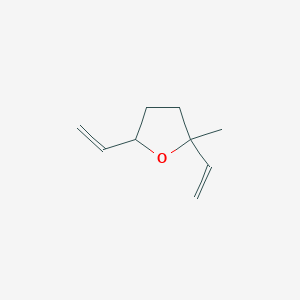
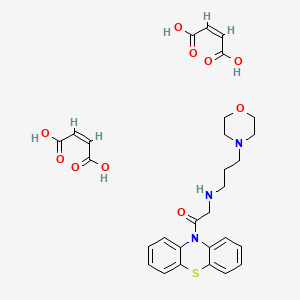


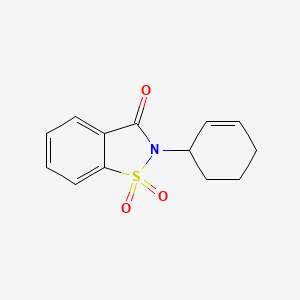

![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
